Technical Monograph: 4-(Piperidin-2-ylcarbonyl)morpholine
Technical Monograph: 4-(Piperidin-2-ylcarbonyl)morpholine
This guide details the chemical properties, synthesis, and applications of 4-(Piperidin-2-ylcarbonyl)morpholine , a pivotal chiral building block in medicinal chemistry.
[1]
Executive Summary
4-(Piperidin-2-ylcarbonyl)morpholine (also known as Pipecolic acid morpholide ) is a secondary amine-containing amide derived from pipecolic acid (2-piperidinecarboxylic acid).[1][2] Unlike its achiral isomer 4-(piperidin-4-yl)morpholine, this molecule features a chiral center at the C2 position of the piperidine ring, making it a valuable scaffold for asymmetric synthesis and the development of chiral pharmaceutical agents. It serves as a constrained amino acid mimic, often used to modulate pharmacokinetic properties such as solubility and metabolic stability in drug candidates.[1]
Part 1: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
Accurate identification is critical due to the prevalence of structural isomers (e.g., 4-morpholinopiperidine).[1]
| Identifier | Value |
| IUPAC Name | Morpholin-4-yl(piperidin-2-yl)methanone |
| Common Synonyms | Pipecolic acid morpholide; 2-Morpholinocarbonylpiperidine |
| CAS Number | 121791-04-6 (Free Base) 690634-79-8 (Hydrochloride Salt) |
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol (Free Base) |
| SMILES | O=C(N1CCOCC1)C2NCCCC2 |
| Chirality | Contains one chiral center at C2.[1][3][4] Available as (R), (S), or racemate.[1] |
Structural Features
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Piperidine Ring: A six-membered nitrogen heterocycle providing basicity and a handle for further functionalization (N-alkylation/acylation).[1]
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Amide Linkage: Connects the C2 of piperidine to the morpholine nitrogen.[1] This bond is robust and resistant to hydrolysis under physiological conditions.[1]
-
Morpholine Moiety: A polar, non-basic amide fragment that often improves water solubility and metabolic stability compared to dialkyl amides.[1]
-
Stereochemistry: The C2 substituent creates a steric environment similar to proline but with a larger six-membered ring, influencing the conformational flexibility of peptide chains when incorporated.
Part 2: Physicochemical Profile
The physicochemical properties below dictate the molecule's behavior in formulation and biological systems.
| Property | Value / Description | Significance |
| Physical State | Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl salt) | Salt forms are preferred for handling and stability.[1] |
| pKa (Calculated) | ~10.2 (Piperidine NH) | Highly basic; exists predominantly as a cation at physiological pH (7.4).[1] |
| LogP (Predicted) | ~0.3 - 0.5 | Low lipophilicity due to the morpholine oxygen and amide dipole, suggesting good water solubility.[1] |
| Solubility | Water: High (especially as HCl salt).[1] DMSO/Methanol: Soluble.[1] DCM: Soluble (Free Base). | Suitable for aqueous formulations and organic synthesis.[1] |
| H-Bond Donors | 1 (Piperidine NH) | Key site for derivatization.[1] |
| H-Bond Acceptors | 3 (Amide O, Morpholine O, Piperidine N) | Facilitates binding interactions in biological targets.[1] |
Part 3: Synthetic Methodology
The synthesis of 4-(Piperidin-2-ylcarbonyl)morpholine follows a classic peptide coupling strategy.[1] This approach ensures enantiomeric purity is retained if starting from chiral pipecolic acid.[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthetic pathway ensuring retention of stereochemistry.
Detailed Protocol
Step 1: N-Protection
To prevent self-coupling, the secondary amine of pipecolic acid must be protected.[1]
-
Reagents: Pipecolic acid, Di-tert-butyl dicarbonate (Boc₂O), NaOH (aq).[1]
-
Conditions: Stir in dioxane/water at 0°C to RT.
-
Outcome: N-Boc-pipecolic acid.[1]
Step 2: Amide Coupling
Activation of the carboxylic acid allows nucleophilic attack by morpholine.[1]
-
Reagents: N-Boc-pipecolic acid, Morpholine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).[1]
-
Solvent: Dichloromethane (DCM) or DMF.[1]
-
Procedure:
Step 3: Deprotection
Removal of the Boc group releases the free amine.[1]
-
Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[1]
-
Conditions: Stir at RT for 1–2 hours.
-
Purification: Evaporate solvent.[1] The residue is the TFA or HCl salt.[1] To obtain the free base, dissolve in water, adjust pH to >12 with NaOH, and extract with DCM.
Part 4: Reactivity & Derivatization
The core utility of this molecule lies in the reactivity of the secondary piperidine nitrogen.[1]
Reactivity Pathways (DOT Diagram)
Figure 2: Functionalization strategies for the secondary amine handle.[1]
Critical Considerations
-
Steric Hindrance: The carbonyl group at C2 creates steric bulk.[1] Reactions at the piperidine nitrogen may be slower compared to unhindered piperidines (like the 4-isomer).[1]
-
Epimerization: While the amide bond is stable, harsh basic conditions during derivatization could potentially cause epimerization at the chiral C2 center. Avoid strong bases at high temperatures.[1]
Part 5: Applications in Drug Discovery
Peptidomimetics
This scaffold acts as a Proline Surrogate .[1] The six-membered piperidine ring imposes different conformational constraints than the five-membered pyrrolidine ring of proline.[1]
-
Use Case: Constraining peptide backbones to lock bioactive conformations (e.g., in beta-turn mimics).
-
Advantage: The morpholine amide improves water solubility and reduces the aggregation propensity of hydrophobic peptides.[1]
Fragment-Based Drug Design (FBDD)
-
Fragment Properties:
References
-
Caddick, S., et al. (2001).[1] Synthesis of functionalised morpholines and piperazines. Tetrahedron, 57(30), 6615-6626.[1] (Contextual synthesis of pipecolic derivatives).
-
PubChem. (2025).[1] Compound Summary: Morpholino(piperidin-2-yl)methanone.[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. PubChemLite - Morpholine, 4-((4-((4-methyl-1-piperazinyl)acetyl)phenyl)sulfonyl)-, (z)-2-butenedioate (1:2) (C17H25N3O4S) [pubchemlite.lcsb.uni.lu]
- 4. WO2017205880A1 - Processes for preparing phosphorodiamidate morpholino oligomers - Google Patents [patents.google.com]
